4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a chemical compound that belongs to the class of indole derivatives. It features a complex structure characterized by a benzoic acid moiety attached to a tetrahydroindole framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities.
This compound can be classified as:
The synthesis of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves several key steps:
The synthesis may utilize techniques such as:
Key molecular data includes:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by the presence of electron-donating groups (like the trimethyl group) which can stabilize reaction intermediates.
The mechanism of action for 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid has been studied in relation to its inhibition of cyclooxygenase enzymes:
In vitro studies have shown that certain derivatives exhibit significant selectivity towards COX-2 over COX-1, indicating potential therapeutic applications in anti-inflammatory treatments.
Key physical properties include:
Relevant chemical properties involve:
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid has potential applications in:
Indole derivatives represent a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules and natural products. The partially saturated 4,5,6,7-tetrahydroindole system, characterized by a non-aromatic cyclohexane ring fused to a pyrrole, offers distinct advantages over its fully aromatic indole counterpart. This scaffold exhibits modified electronic properties and enhanced three-dimensionality, facilitating unique interactions with biological targets. The strategic incorporation of benzoic acid via a nitrogen linkage at the pyrrole ring’s 1-position further enhances the potential for target engagement through hydrogen bonding, ionic interactions, and optimized physicochemical properties. This hybrid architecture—exemplified by 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid—merges the versatility of tetrahydroindoles with the robust functionality of benzoic acid derivatives [1] [3].
Tetrahydroindoles occupy a critical niche in drug design due to their conformational flexibility, varied hydrogen-bonding capacity, and improved solubility profiles relative to planar indoles. Key pharmacological attributes include:
Table 1: Key Structural and Functional Differences: Indole vs. 4,5,6,7-Tetrahydroindole
Property | Indole | 4,5,6,7-Tetrahydroindole | Biological Consequence |
---|---|---|---|
Aromaticity | Full benzene + pyrrole rings | Pyrrole ring only (non-aromatic cyclohexane ring) | Reduced π-stacking potential; Altered electronic density on pyrrole |
Geometry | Planar | Non-planar (chair/twist-boat cyclohexane) | Enhanced 3D character; Improved fit in complex binding pockets |
4-Position Functional Group | Typically C-H or substituent | Often carbonyl (ketone) | Versatile site for reactions (e.g., enolization, nucleophilic addition) & hydrogen bonding |
Representative Bioactivity | Antiviral (e.g., HCV inhibitors), psychotropic (e.g., LSD fragments) | Neuroleptic (molindone), Cytotoxic agents, Enzyme inhibitors (e.g., Hsp90) | Broader target spectrum often linked to conformational effects |
The benzoic acid moiety is a cornerstone of medicinal chemistry, contributing significantly to the pharmacodynamic and pharmacokinetic properties of hybrid molecules like 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid:
Table 2: Role of Benzoic Acid Motif in Key Therapeutic Target Engagement
Target Class | Example Application | Role of Benzoic Acid | Reference Context |
---|---|---|---|
Anti-apoptotic Bcl-2 Proteins (Mcl-1, Bfl-1) | 2,5-Substituted benzoic acid derivatives as dual inhibitors | Critical H-bond to Arg263; Core scaffold for functional group display optimizing binding to hydrophobic groove. | [2] |
Enzymes (Kinases, Proteases) | Numerous kinase inhibitors (e.g., derivatives of staurosporine analogs) | Ionic/salt bridge to catalytic lysine or hinge region residues; H-bonding to backbone/sidechains. | [9] |
GPCRs | Angiotensin II receptor blockers, other modulators | Ionic interaction with basic residues (Arg, Lys) in transmembrane helices; H-bonding network stabilization. | General Principle |
Nuclear Receptors | Thyroid hormone receptor ligands, PPAR modulators | Direct H-bonding to key serines/histidines; Acidic group mimics endogenous ligands (e.g., thyroid hormone carboxylate). | General Principle |
Structure-Activity Relationship (SAR) Considerations for the Hybrid:The bioactivity of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is governed by synergistic effects:1. Tetrahydroindole Core:* The 2,6,6-trimethyl pattern enhances lipophilicity and steric bulk, potentially improving membrane permeability and filling specific hydrophobic pockets. The geminal dimethyl group at C6 restricts conformational flexibility.* The 4-oxo group provides a key hydrogen bond acceptor site and influences the electron density of the pyrrole ring.2. Benzoic Acid Moiety:* Positioned directly on the pyrrole nitrogen (N1), it forces the benzoic acid ring and the tetrahydroindole core into a defined dihedral angle, influencing overall molecular shape and presentation of substituents.* The para-substituted benzoic acid geometry offers optimal distance and orientation for the carboxylic acid to engage targets without significant steric clash from the core.* Substitution meta or ortho to the carboxylic acid on the phenyl ring would alter electron density, acidity, and steric presentation, providing clear avenues for SAR exploration and potency/selectivity optimization. Bioisosteric replacement of the carboxylic acid (e.g., tetrazole, sulfonamide, acyl sulfonamide) could modulate pK~a~, polarity, and bioavailability [2] [6] [9].
This hybrid structure exemplifies the rational design strategy of merging biologically validated pharmacophores to create novel chemical entities with enhanced and potentially multifaceted biological profiles.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0